molecular formula C8H4Cl2F2O3 B1447429 2,6-Dichloro-3-(difluoromethoxy)benzoic acid CAS No. 1804516-20-8

2,6-Dichloro-3-(difluoromethoxy)benzoic acid

Cat. No.: B1447429
CAS No.: 1804516-20-8
M. Wt: 257.01 g/mol
InChI Key: HYRUILWHDDKEAQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)benzoic acid is a versatile benzoic acid derivative valued in industrial and academic research for developing new active molecules. Its structure, featuring dichloro and difluoromethoxy substituents on the benzoic acid ring, is a key intermediate in synthesizing more complex compounds . Researchers utilize this scaffold in discovery chemistry for creating potential pharmaceutical candidates, such as methyl ester derivatives, which are common precursors in medicinal chemistry programs . The presence of fluorine atoms is particularly significant, as it can influence a compound's lipophilicity, metabolic stability, and bioavailability, making it a critical feature in the design of new drugs and agrochemicals . The compound is provided with guaranteed high purity and is subject to cold-chain transportation to ensure stability and quality upon delivery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All handling should be conducted by qualified laboratory professionals in accordance with appropriate safety practices.

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRUILWHDDKEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Esterification and Hydrolysis

One common preparative approach involves starting from 2,6-dichloro-3-(difluoromethoxy)benzoic acid and converting it into its ethyl ester, Ethyl 2,6-dichloro-3-(difluoromethoxy)benzoate, followed by hydrolysis back to the acid form as needed. This method is well-documented in industrial contexts.

Key Reaction Conditions:

  • Esterification is performed by refluxing the acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Reflux conditions ensure complete conversion to the ester.
  • Hydrolysis of the ester group can be conducted under acidic or basic conditions to regenerate the acid.

Reactions Involved:

Reaction Type Reagents/Conditions Outcome
Esterification Ethanol, H₂SO₄, reflux Formation of ethyl ester
Hydrolysis Acidic or basic aqueous conditions Conversion of ester back to acid
Substitution NaOH or KOH (for nucleophilic substitution on Cl) Possible substitution of chlorine atoms
Oxidation/Reduction KMnO₄ or NaBH₄ (less common) Modification of functional groups

This method allows flexibility in modifying substituents on the aromatic ring and is scalable for industrial production.

Chlorination and Hydrolysis Route for Related Compounds

Although direct literature on the preparation of this compound is limited, related synthetic strategies for 2,6-dichlorobenzoic acid derivatives provide valuable insights. A patented method for preparing 2,6-dihydroxybenzoic acid (a structurally related compound) involves chlorination of 2,6-dichlorobenzaldehyde to form 2,6-dichlorobenzoyl chloride, followed by hydrolysis and alkaline hydrolysis to yield the acid. This method is notable for its:

  • Use of inexpensive raw materials (2,6-dichlorobenzaldehyde).
  • Chlorination in organic solvents such as dichloroethane or chlorobenzene at 50–150 °C.
  • Hydrolysis of acid chlorides by controlled addition of water and reflux.
  • Alkaline hydrolysis at 100–220 °C for 3–5 hours under pressure.
  • Acidification to pH 0.5–1.0 to precipitate the product.

Process Flow Summary:

Step Conditions/Details Product/Outcome
Chlorination 2,6-Dichlorobenzaldehyde + Cl₂, 50–150 °C, organic solvent (dichloroethane or chlorobenzene) 2,6-Dichlorobenzoyl chloride
Hydrolysis Slow addition of water, reflux 1–1.5 h, cool to 25 °C 2,6-Dichlorobenzoic acid
Alkaline Hydrolysis Aqueous NaOH/KOH/Ca(OH)₂, 100–220 °C, 3–5 h, pressure Hydrolyzed intermediate
Acidification Addition of HCl or H₂SO₄ to pH 0.5–1.0 Crystallization of 2,6-dihydroxybenzoic acid

Yields and Purity:

  • Chlorination conversion rates ~93.7–93.9%.
  • Hydrolysis conversion ~99.6%.
  • Final product purity ≥99%, moisture ≤1.0%.

This method is simple, cost-effective, and allows easy separation of product by crystallization, making it industrially attractive.

Data Table: Comparative Reaction Parameters from Patent Examples

Parameter Example 1 Example 2
Organic solvent volume 1 L 1.5 L
2,6-Dichlorobenzaldehyde (g) 350 525
Chlorination temperature (°C) 50–150 50–150
Chlorination conversion (%) 93.9 93.7
Hydrolysis water volume (L) 1 1.5
Hydrolysis conversion (%) 99.6 99.6
Alkaline hydrolysis temp (°C) 100–220 100–220
Alkaline hydrolysis time (h) 3–5 3–5
Acidification pH 0.5–1 0.5–1
Final product yield (g) 235.2 Not specified
Final product purity (%) ≥99 ≥99

Analytical Techniques for Process Monitoring

To ensure the quality and consistency of the preparation, the following analytical methods are employed:

  • Liquid chromatography for quantifying chlorination and product purity.
  • pH measurement during acidification steps.
  • Moisture content determination using moisture analyzers.
  • Chromatographic detection of intermediates and final products.

These techniques allow precise control over reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, benzoates, and other aromatic compounds with modified functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H5Cl2F2O3
  • Molecular Weight : Approximately 239.03 g/mol
  • Structural Features :
    • Two chlorine atoms at positions 2 and 6 on the benzene ring.
    • A difluoromethoxy group at position 3, enhancing its electrophilic character.

Chemistry

2,6-Dichloro-3-(difluoromethoxy)benzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to be utilized in:

  • Organic Synthesis : Used in the preparation of pharmaceuticals and agrochemicals.
  • Reagent in Organic Transformations : Acts as a key reagent in multiple organic reactions.

Biology

The compound is employed in biological research for:

  • Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways.
  • Modification of Biomolecules : Used to study interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Potential applications include the design of enzyme inhibitors and receptor modulators.
  • Anticancer Research : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting its utility as a lead compound in cancer therapy.

Study on Anticancer Properties

Recent investigations have revealed that this compound exhibits significant cytotoxicity against various human cancer cell lines. The study demonstrated that treatment with this compound resulted in substantial cell death at micromolar concentrations, indicating its potential as a therapeutic agent in oncology.

Enzyme Interaction Studies

Research has focused on the interaction of this compound with key metabolic enzymes involved in cancer proliferation. The findings suggest that it can effectively inhibit these enzymes, thus providing insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The difluoromethoxy group plays a crucial role in enhancing its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Halogen vs. Fluorinated Alkoxy Groups: The difluoromethoxy (-OCF₂H) group in the target compound provides moderate electronegativity and steric bulk compared to the trifluoromethyl (-CF₃) group in BP 7153 . The 3-fluoro analog (C₇H₃Cl₂FO₂) lacks the oxygen bridge in -OCF₂H, reducing steric hindrance but also decreasing polarity .
  • Positional Isomerism: 3,6-Dichloro-2-methoxybenzoic acid (CAS 1918-00-9) illustrates how substituent positions affect bioactivity. Chlorines at 3 and 6 (vs.
  • Amino-Linked Derivatives: Compounds like 2-[N-(2,6-dichloro-3-methylphenyl)amino]benzoic acid replace the difluoromethoxy group with a methylated aniline moiety. This substitution enhances hydrogen-bonding capacity, which may explain its efficacy as an antibacterial agent in organotin complexes.

Physicochemical Properties

  • Solubility and Acidity :
    • The carboxylic acid group ensures moderate water solubility, but fluorinated and chlorinated substituents increase hydrophobicity. The trifluoromethyl analog (BP 7153) is expected to be less soluble than the difluoromethoxy variant due to -CF₃’s strong lipophilicity .
    • Acidity (pKa) is influenced by substituent electronegativity: -CF₃ > -OCF₂H > -OCH₃ > -CH₃.

Biological Activity

2,6-Dichloro-3-(difluoromethoxy)benzoic acid is an aromatic carboxylic acid characterized by its unique molecular structure, featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is C9H6Cl2F2O3C_9H_6Cl_2F_2O_3, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent.

The presence of the difluoromethoxy group enhances the compound's lipophilicity, influencing its solubility and interaction with biological systems. This modification allows for better permeability across cellular membranes, which is crucial for its biological efficacy.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammatory responses. The mechanism appears to involve the modulation of signaling pathways related to inflammation, including NF-kB and MAPK pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis. The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Case Study: CDK Inhibition

A detailed study explored the effects of this compound on CDK activity. The findings showed a dose-dependent inhibition of CDK1, CDK2, and CDK4, suggesting that this compound could be a potential candidate for cancer therapy targeting these kinases.

CDK IC50 (µM) Effect
CDK162.5Inhibition
CDK2125Inhibition
CDK4250Inhibition

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The dichlorination and difluoromethoxylation enhance not only its chemical stability but also its interaction with biological targets.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses superior binding affinity and biological activity due to its unique functional groups.

Compound Name Unique Features
2,6-Dichloro-3-(trifluoromethoxy)benzoic acidContains trifluoromethoxy; affects solubility and reactivity
2,6-Dichloro-3-(methoxy)benzoic acidLacks fluorine substituents; generally less lipophilic
2,6-Dichloro-3-(fluoromethoxy)benzoic acidContains one fluorine atom; may exhibit different biological properties

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : By binding to specific enzymes such as CDKs.
  • Modulation of Gene Expression : Influencing pathways that regulate inflammation and cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

Q & A

Q. What are the recommended synthetic pathways for 2,6-dichloro-3-(difluoromethoxy)benzoic acid, and how can reaction yields be optimized?

Synthesis typically involves halogenation and difluoromethoxy group introduction. A common approach is coupling 2,6-dichlorobenzoic acid derivatives with difluoromethoxy precursors via nucleophilic aromatic substitution. For example, piperazine-mediated coupling reactions under anhydrous conditions (e.g., using DCC/DMAP catalysis) yield ~60–75% efficiency. Optimization strategies include:

  • Temperature control (60–80°C) to balance reactivity and side reactions.
  • Use of deuterated intermediates (e.g., difluoromethoxy-d3 analogs) to track reaction progress via 19F^{19}\text{F} NMR .
  • Purification via reverse-phase HPLC with trifluoroacetic acid as a mobile-phase modifier .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Combine orthogonal analytical methods:

  • HPLC-UV/HRMS : Use C18 columns (3.5 µm particle size) with acetonitrile/water gradients for purity assessment (>98% by peak area). HRMS (ESI+) confirms the molecular ion [M+H]+^+ at m/z 291.0 .
  • NMR spectroscopy : 19F^{19}\text{F} NMR resolves difluoromethoxy signals (δ −55 to −60 ppm), while 13C^{13}\text{C} NMR distinguishes aromatic carbons adjacent to chlorine substituents (δ 120–130 ppm) .
  • Elemental analysis : Verify Cl and F content (±0.3% theoretical values) .

Q. What are the key physicochemical properties influencing its stability in experimental settings?

  • pH-dependent stability : Degrades rapidly in alkaline conditions (pH > 9) due to hydrolysis of the difluoromethoxy group. Stable in acidic buffers (pH 2–6) for >48 hours at 25°C .
  • Photostability : Susceptible to UV-induced cleavage; store in amber vials under inert gas .
  • Thermal stability : Decomposes above 150°C; DSC shows an endothermic peak at 152°C .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoromethoxy group installation be addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups : Pre-functionalize the benzene ring with electron-withdrawing groups (e.g., nitro) to direct difluoromethoxy substitution to the meta position .
  • Metal-mediated catalysis : Use Pd(0) catalysts with bidentate ligands (e.g., Xantphos) to enhance selectivity in cross-coupling reactions .
  • Computational modeling : DFT studies predict favorable transition states for C3 substitution, aligning with experimental 19F^{19}\text{F} NMR data .

Q. What strategies resolve spectral overlap in characterizing halogenated benzoic acid derivatives?

  • Dual NMR experiments : 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) distinguishes overlapping signals from difluoromethoxy and aromatic protons .
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs to assign carbons adjacent to chlorine atoms unambiguously .
  • High-resolution ion mobility spectrometry (HRIMS) : Differentiates isomers based on collision cross-section differences .

Q. How does this compound interact with biological targets, and what in vitro models are suitable for activity studies?

  • Enzyme inhibition : Competes with natural substrates (e.g., salicylate derivatives) in cyclooxygenase-2 (COX-2) binding assays (IC50_{50} ~ 5 µM). Use recombinant human COX-2 and fluorogenic substrates for real-time monitoring .
  • Cellular uptake : Radiolabel with 18F^{18}\text{F} for PET imaging in macrophage models to study anti-inflammatory efficacy .
  • Metabolite profiling : LC-MS/MS identifies hydroxylated and dechlorinated metabolites in hepatocyte incubations .

Q. What are the limitations of current synthetic methods, and how can they be mitigated?

  • Low yields in fluorination : Replace [SF3_3][SbF6_6] with [SF3_3][AsF6_6] to improve difluoromethoxy group incorporation efficiency (from 40% to 65%) .
  • Byproduct formation : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap excess halogenating agents .
  • Scalability issues : Optimize continuous-flow microreactors for safer handling of hazardous intermediates (e.g., Cl2_2 gas) .

Methodological Resources

  • Spectral libraries : PubChem (CID: 135062-02-1) and EPA DSSTox (DTXSID60186975) provide validated 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS datasets .
  • Safety protocols : Handle chlorinated intermediates in fume hoods with PFAS-free PPE due to potential endocrine-disrupting effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-(difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-(difluoromethoxy)benzoic acid

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